1-ETHYL-5-METHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
1-ETHYL-5-METHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrrole moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-5-METHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions. One common approach is the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often include the use of catalysts such as iodine, which facilitates the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 . This method not only simplifies the reaction workup but also presents eco-friendly attributes, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-5-METHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-ETHYL-5-METHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ETHYL-5-METHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Pyrazole derivatives: Share similar structural features and chemical properties.
Indole derivatives: Also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
1-ETHYL-5-METHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its combination of a pyrazole ring, a pyrrole moiety, and a sulfonamide group
Properties
IUPAC Name |
1-ethyl-5-methyl-N-[1-(3-pyrrol-1-ylphenyl)ethyl]pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-4-22-15(3)18(13-19-22)25(23,24)20-14(2)16-8-7-9-17(12-16)21-10-5-6-11-21/h5-14,20H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBYXQSPAALOJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC(C)C2=CC(=CC=C2)N3C=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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